molecular formula C8H12F2N2 B1399955 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile CAS No. 1343312-26-4

1-(2,2-Difluoroethyl)piperidine-4-carbonitrile

Cat. No. B1399955
CAS RN: 1343312-26-4
M. Wt: 174.19 g/mol
InChI Key: NBSCFGCWKSKSKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile is 1S/C8H13F2NO2.ClH/c9-7(10)5-11-3-1-6(2-4-11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Pharmacological Research

1-(2,2-Difluoroethyl)piperidine-4-carbonitrile: is a valuable compound in pharmacology due to its piperidine core, a common motif in medicinal chemistry . Piperidine derivatives are found in various pharmaceuticals, including antipsychotics, antidepressants, antihistamines, and analgesics. This compound can be used to synthesize novel drug candidates, potentially leading to treatments for a range of diseases.

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate. Its carbonitrile group can undergo various reactions, such as nucleophilic addition or reduction, to form amines, amides, and other functional groups essential in synthesizing complex organic molecules .

Material Science

1-(2,2-Difluoroethyl)piperidine-4-carbonitrile: may contribute to the development of new materials. Its incorporation into polymers could enhance their properties, such as thermal stability and chemical resistance, making them suitable for specialized applications .

Analytical Chemistry

This compound could be used as a standard or reagent in analytical methods. Its well-defined structure and properties allow it to serve as a reference compound in chromatography and spectroscopy techniques, aiding in the identification and quantification of substances .

Biochemistry

In biochemistry, 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile might be used to study enzyme-substrate interactions. The difluoroethyl group could mimic biological molecules, helping to elucidate the mechanisms of enzyme action and inhibition .

Environmental Science

The environmental impact of fluorinated organic compounds is an area of active research. This compound could be used to study the environmental fate of difluoroethyl-containing substances, their breakdown processes, and potential bioaccumulation .

Safety and Hazards

While specific safety and hazard information for 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile is not available, similar compounds like 1-(2,2-difluoroethyl)piperidine-4-carboxylic acid hydrochloride have safety information available. For instance, it has the GHS07 pictogram, a signal word of “Warning”, and hazard statements H302, H312, and H332 . These suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled.

properties

IUPAC Name

1-(2,2-difluoroethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2/c9-8(10)6-12-3-1-7(5-11)2-4-12/h7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSCFGCWKSKSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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